
Disodium tridecylsulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium tridecylsulfosuccinate is a chemical compound with the formula C17H30Na2O7S. It is a type of anionic surfactant commonly used in various industrial and consumer products due to its excellent surface-active properties. This compound is known for its ability to lower surface tension, making it an effective wetting agent, emulsifier, and dispersant .
Métodos De Preparación
The preparation of disodium tridecylsulfosuccinate typically involves a two-step process: esterification and sulfonation. In the esterification stage, tridecyl alcohol reacts with maleic anhydride in the presence of a catalyst to form tridecyl maleate. This reaction is carried out at elevated temperatures. In the sulfonation stage, tridecyl maleate reacts with sodium bisulfite to form this compound . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Disodium tridecylsulfosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions are less common but can occur under strong reducing conditions.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Disodium tridecylsulfosuccinate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: In biological research, it is used to disrupt cell membranes and extract cellular components.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.
Industry: It is widely used in the production of detergents, cleaning agents, and personal care products due to its excellent cleaning and emulsifying properties
Mecanismo De Acción
The mechanism of action of disodium tridecylsulfosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with the lipid bilayers of cell membranes, leading to their disruption and the release of cellular contents. This mechanism is particularly useful in applications requiring the breakdown of biological membranes .
Comparación Con Compuestos Similares
Disodium tridecylsulfosuccinate is part of a broader class of alkyl sulfosuccinate salts. Similar compounds include:
Diethylhexyl sodium sulfosuccinate: Known for its use as a stool softener and emulsifier.
Disodium lauryl sulfosuccinate: Commonly used in personal care products for its mildness and foaming properties.
Propiedades
Número CAS |
83147-64-2 |
|---|---|
Fórmula molecular |
C17H30Na2O7S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
disodium;2-sulfo-2-tridecylbutanedioate |
InChI |
InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(16(20)21,14-15(18)19)25(22,23)24;;/h2-14H2,1H3,(H,18,19)(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Clave InChI |
QIKBKLBUYNRIBS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCC(CC(=O)[O-])(C(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


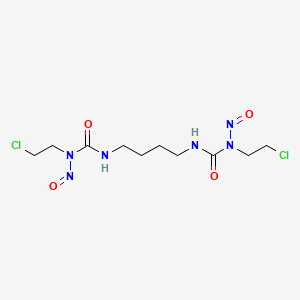
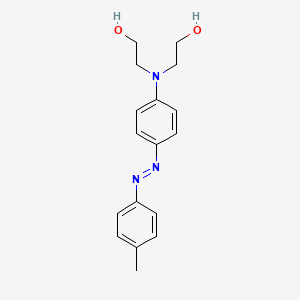
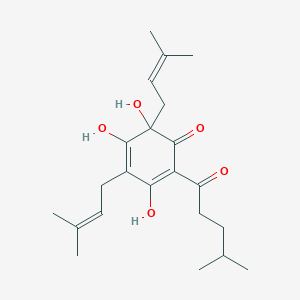
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)


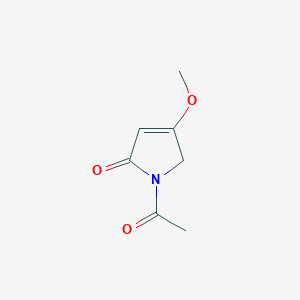
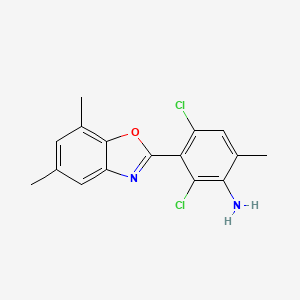
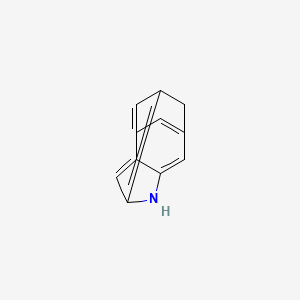
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)
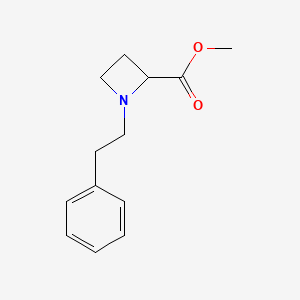
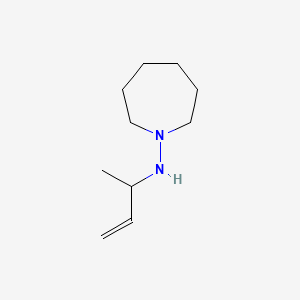
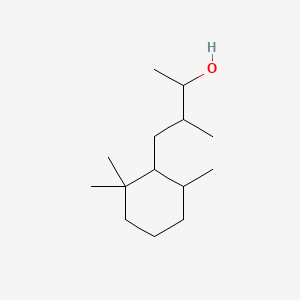
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)
